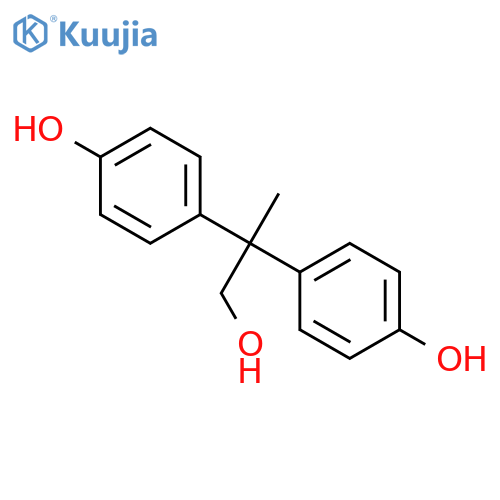Cas no 142648-65-5 (2,2-Bis(4-hydroxyphenyl)propanol)
2,2-ビス(4-ヒドロキシフェニル)プロパノールは、ビスフェノールAの誘導体であり、高い反応性と安定性を兼ね備えた化合物です。この物質は、2つのフェノール性ヒドロキシル基を有しており、ポリマー合成や樹脂改質における優れた架橋剤として機能します。特に、エポキシ樹脂やポリカーボネートの製造において、熱安定性と機械的強度を向上させる特性が注目されています。また、他のビスフェノール系化合物と比較して、より選択的な反応性を示すため、精密合成にも適しています。化学的耐性に優れ、高温環境下でも分解しにくい点が特徴です。

142648-65-5 structure
商品名:2,2-Bis(4-hydroxyphenyl)propanol
CAS番号:142648-65-5
MF:C15H16O3
メガワット:244.285744667053
CID:182036
2,2-Bis(4-hydroxyphenyl)propanol 化学的及び物理的性質
名前と識別子
-
- Benzeneethanol,4-hydroxy-b-(4-hydroxyphenyl)-b-methyl-
- 2,2-Bis(4-hydroxyphenyl)propanol
- 4-[1-hydroxy-2-(4-hydroxyphenyl)propan-2-yl]phenol
- 2,2-Bis(4-hydroxyphenyl)-1-propanol
- AC1LCVF4
- ACMC-1CHFF
- CHEBI:33613
- CTK4C3229
- SureCN4231386
-
- インチ: InChI=1S/C15H16O3/c1-15(10-16,11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,16-18H,10H2,1H3
- InChIKey: HHOUSCIEKLBSGQ-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(C(C2C=CC(O)=CC=2)(C)CO)=CC=1
計算された属性
- せいみつぶんしりょう: 244.10998
じっけんとくせい
- PSA: 60.69
2,2-Bis(4-hydroxyphenyl)propanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B447360-250mg |
2,2-Bis(4-hydroxyphenyl)propanol |
142648-65-5 | 250mg |
$ 1774.00 | 2023-09-08 | ||
| A2B Chem LLC | AD72201-25mg |
Benzeneethanol,4-hydroxy-b-(4-hydroxyphenyl)-b-methyl- |
142648-65-5 | 25mg |
$345.00 | 2024-04-20 | ||
| A2B Chem LLC | AD72201-250mg |
Benzeneethanol,4-hydroxy-b-(4-hydroxyphenyl)-b-methyl- |
142648-65-5 | 250mg |
$1844.00 | 2024-04-20 | ||
| TRC | B447360-25mg |
2,2-Bis(4-hydroxyphenyl)propanol |
142648-65-5 | 25mg |
$ 230.00 | 2023-09-08 |
2,2-Bis(4-hydroxyphenyl)propanol 関連文献
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
142648-65-5 (2,2-Bis(4-hydroxyphenyl)propanol) 関連製品
- 32492-61-8(Ethoxylated Bisphenol A)
- 62611-29-4(Ethoxylated-propoxylated Bisphenol A)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
